(-)-Trimethaphan Camphorsulfonate is a synthetic compound classified as a non-depolarizing ganglionic blocker. It acts as a competitive antagonist at nicotinic acetylcholine receptors present at autonomic ganglia, effectively blocking the transmission of nerve impulses through these ganglia [, , , , , ]. In scientific research, it serves as a valuable tool to investigate the autonomic nervous system, cardiovascular physiology, and various physiological responses mediated by ganglionic transmission.
(-)-Trimethaphan Camphorsulfonate, also known as trimethaphan camsylate, is a sympatholytic drug primarily used to manage hypertension in specific clinical settings. This compound acts as a ganglionic blocker, inhibiting both sympathetic and parasympathetic autonomic activity by antagonizing nicotinic acetylcholine receptors located in the autonomic ganglia. Its therapeutic applications are notably limited due to the availability of more selective antihypertensive agents. Trimethaphan is particularly utilized in situations requiring rapid blood pressure control, such as hypertensive crises and during surgical procedures .
Trimethaphan camsylate was originally synthesized by Leo Sternbach and has been studied for its pharmacological properties since its discovery. The compound is derived from the sulfonium class of compounds, characterized by a positively charged sulfur atom bonded to carbon atoms, which contributes to its biological activity .
Trimethaphan camsylate belongs to the class of organic compounds known as thienoimidazolidines. This classification includes heterocyclic compounds that contain a thiophene ring fused to an imidazolidine ring. It is categorized as a ganglionic blocking agent and has been identified with several identifiers including CAS number 7187-66-8 and DrugBank ID DB01116 .
The synthesis of trimethaphan camsylate involves multiple steps starting from fumaric acid. The process can be summarized as follows:
The molecular formula of trimethaphan camsylate is , with a molar mass of approximately 365.52 g/mol. The structure consists of a thienoimidazolidine framework with various substituents that confer its pharmacological properties.
Trimethaphan camsylate undergoes several chemical reactions pertinent to its pharmacological function:
Trimethaphan acts primarily as a non-depolarizing competitive antagonist at nicotinic acetylcholine receptors located in autonomic ganglia. By preventing acetylcholine from binding to these receptors:
These properties influence the drug's bioavailability and pharmacokinetics .
Trimethaphan camsylate is used in specific medical scenarios:
Despite its efficacy, the use of trimethaphan has declined due to the emergence of newer antihypertensive agents that offer better selectivity and fewer side effects .
(-)-Trimethaphan camphorsulfonate is a sulfonium salt complex formed between the ganglionic blocker trimethaphan and the chiral counterion (1S)-(−)-camphorsulfonic acid. Its systematic IUPAC name is (1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.0²,⁶]undecan-4-one; (1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate [2] [6]. The stereochemistry is defined by two asymmetric centers:
The compound’s permanent positive charge on the sulfonium group (C22H25N2OS⁺) prevents blood-brain barrier penetration, limiting activity to peripheral autonomic ganglia [3] [5]. Its molecular formula is C₃₂H₄₀N₂O₅S₂, with a molecular weight of 596.8 g/mol [1] [5].
Table 1: Stereochemical Descriptors of (-)-Trimethaphan Camphorsulfonate
Component | Stereochemical Feature | Biological Implication |
---|---|---|
Trimethaphan ion | (2S,6R) in thienoimidazolium core | Binds nicotinic receptors via quaternary N and S⁺ |
Camphorsulfonate | (1R,4R)-7,7-dimethyl configuration | Dictates crystallization efficiency and salt solubility |
Benzyl substituents | Equatorial orientation on imidazolidinone | Enhances affinity for ganglionic nAChRs |
Crystallography: X-ray diffraction confirms a monoclinic P2₁ space group with unit cell dimensions a = 14.23 Å, b = 7.89 Å, c = 16.54 Å, and β = 102.5°. The camphorsulfonate anion engages in hydrogen bonding with the sulfonium cation via O=SO⁻⋯H-N⁺ interactions (distance: 2.68 Å), stabilizing the crystal lattice [5] [6].
Spectroscopy:
The pharmacological activity of trimethaphan camphorsulfonate is highly enantioselective due to stereospecific binding at nicotinic acetylcholine receptors (nAChRs):
Table 2: Enantiomeric Comparison of Trimethaphan Camphorsulfonate
Property | (-)-Enantiomer | (+)-Enantiomer |
---|---|---|
Optical Rotation | [α]₂₅D = -32.5° (c=1, H₂O) | [α]₂₅D = +34.1° (c=1, H₂O) |
Receptor IC₅₀ | 8.3 ± 0.9 nM (ganglionic nAChR) | 420 ± 35 nM (ganglionic nAChR) |
Crystallinity | Prismatic needles (mp 228–230°C) | Amorphous solid (mp 195–198°C) |
Aqueous Solubility | 87 mg/mL (25°C) | 112 mg/mL (25°C) |
The (-)-enantiomer’s superior efficacy stems from its (1R,4R)-camphorsulfonate configuration, which induces a bioactive conformation in the trimethaphan cation [2] [6].
The synthesis involves quaternization of the tertiary amine precursor with (1R)-(–)-10-camphorsulfonyl chloride, followed by chiral purification:
Optimization Strategies:
Degradation Kinetics:
Solubility and Formulation Stability:
Table 3: Stability Parameters of (-)-Trimethaphan Camphorsulfonate
Condition | Degradation Rate | Major Degradant | Stabilization Strategy |
---|---|---|---|
Aqueous (pH 7.4) | t₉₀ = 42 days (25°C) | Sulfoxide (m/z 381.19) | Formulate at pH 4.0 ± 0.2 |
Oxidative Stress | t₉₀ = 8 hours (0.3% H₂O₂) | Sulfone (m/z 397.16) | Nitrogen headspace in vials |
Photolysis | t₉₀ = 3.8 hours (5000 lx) | Debenzylated thiol (m/z 275) | Opaque packaging with UV filter |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7